2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclohexylacetamide
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Overview
Description
The compound is a derivative of thiadiazole, which is a type of heterocyclic compound. Thiadiazoles are known for their wide range of biological activities and are used in medicinal chemistry .
Synthesis Analysis
The synthesis of such compounds often involves reactions like nucleophilic substitution or coupling reactions. For instance, a similar compound was synthesized using a visible-light-promoted C-S cross-coupling reaction .Molecular Structure Analysis
The molecular structure of such compounds is typically determined using techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry. Computational methods like density functional theory (DFT) can also be used to predict the molecular structure .Chemical Reactions Analysis
The chemical reactivity of such compounds can be studied using various spectroscopic techniques, and the results can be analyzed using computational chemistry methods .Physical and Chemical Properties Analysis
The physical and chemical properties of such compounds can be determined using various analytical techniques like infrared spectroscopy, UV-Vis spectroscopy, NMR spectroscopy, and mass spectrometry .Scientific Research Applications
Structural Analysis and Synthesis Methodologies
- Compounds related to "2-((3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl)thio)-N-cyclohexylacetamide" have been synthesized and structurally analyzed, showing potential for various intermolecular interactions and 3-D array generation through specific bonding patterns. These compounds exhibit a 'V' shape, facilitating diverse interactions essential for potential pharmacological applications (Boechat et al., 2011).
- The synthesis of 2-(5-(aryloxymethyl)-1,3,4-thiadiazol-2-ylthio)-N-arylacetamides via a solvent-free method at room temperature demonstrates an efficient, environmentally friendly approach to generating these compounds, highlighting their structural diversity and potential for further functionalization (Xi-Cun Wang et al., 2010).
Biological Activities and Pharmacological Potential
- Some synthesized 1,3,4-thiadiazole derivatives have shown promising antitumor and antioxidant activities, indicating their potential use in developing new cancer therapies and as compounds with protective effects against oxidative stress (Hamama et al., 2013).
- Novel N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide derivatives have been synthesized, showcasing the application of carbodiimide condensation in facilitating the synthesis of potentially bioactive molecules (P. Yu et al., 2014).
- A new class of 1,2,3-thiadiazole thioacetanilide derivatives has been evaluated for its anti-HIV activities, with some derivatives showing high effectiveness in inhibiting HIV-1 replication, suggesting their potential as non-nucleoside reverse transcriptase inhibitors (Zhan et al., 2008).
Molecular Modeling and Anticancer Screening
- N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and subjected to DFT calculations and anticancer screening, showing significant cytotoxic effects against breast cancer, demonstrating the utility of molecular modeling in drug discovery processes (Sraa Abu-Melha, 2021).
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiourea derivatives, have been found to interact with multiple receptors, contributing to their diverse biological activities .
Mode of Action
It’s worth noting that thiourea derivatives, which share a similar structure, are known to bind with high affinity to multiple receptors . This interaction can lead to various changes in the cellular environment, contributing to the compound’s biological effects.
Biochemical Pathways
It’s known that thiourea derivatives can influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may affect multiple biochemical pathways, leading to diverse downstream effects.
Result of Action
Given the broad range of biological activities associated with thiourea derivatives , it’s likely that the compound could have diverse effects at the molecular and cellular level.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-[[3-(2-chlorophenyl)-1,2,4-thiadiazol-5-yl]sulfanyl]-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClN3OS2/c17-13-9-5-4-8-12(13)15-19-16(23-20-15)22-10-14(21)18-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWBIRHZQVNPJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)CSC2=NC(=NS2)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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